Interferon receptor agonist
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Overview
Description
Interferon receptor inducer-1 is a compound known for its ability to induce the activity of interferon receptors. Interferons are a group of signaling proteins made and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and tumor cells. Interferon receptor inducer-1 plays a crucial role in enhancing the body’s immune response by activating these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of interferon receptor inducer-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts .
Industrial Production Methods: Industrial production of interferon receptor inducer-1 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Interferon receptor inducer-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions are modified versions of interferon receptor inducer-1 with enhanced biological activity and stability .
Scientific Research Applications
Interferon receptor inducer-1 has a wide range of scientific research applications:
Mechanism of Action
Interferon receptor inducer-1 exerts its effects by binding to and activating interferon receptors on the surface of cells. This activation triggers a cascade of intracellular signaling pathways, leading to the production of various cytokines and other immune response mediators. The primary molecular targets include the interferon receptor subunits IFNAR1 and IFNAR2, which are involved in the downstream signaling pathways .
Comparison with Similar Compounds
Interferon alpha: Known for its antiviral and antiproliferative effects.
Interferon beta: Used in the treatment of multiple sclerosis and other autoimmune diseases.
Interferon tau: Investigated for its potential in inhibiting HIV infection.
Uniqueness: Interferon receptor inducer-1 is unique in its ability to specifically induce the activity of interferon receptors, making it a valuable tool in both research and therapeutic applications. Unlike other interferons, it does not directly act as an interferon but rather enhances the body’s natural interferon response .
Properties
IUPAC Name |
(2R)-2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKKUGDWODATMF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)NC1=NC(=NC=C1OC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CO)NC1=NC(=NC=C1OC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.